
2-Pentanone, 3-bromo-4-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-4-methyl-2-pentanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pentanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include diketones or carboxylic acids, depending on the extent of oxidation.
Reduction Reactions: Products include secondary alcohols derived from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including solvents, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For example, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the bromine atom.
3-Bromo-2-pentanone: Similar in structure but lacks the hydroxyl and methyl groups.
4-Hydroxy-2-pentanone: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89238-06-2 |
|---|---|
Fórmula molecular |
C6H11BrO2 |
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
3-bromo-4-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11BrO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |
Clave InChI |
FXYYRXMIQZRMEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C)(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


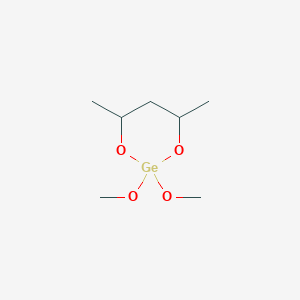
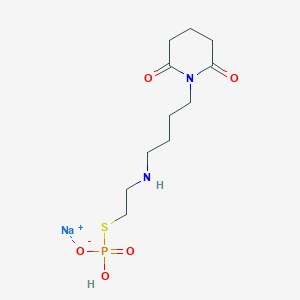
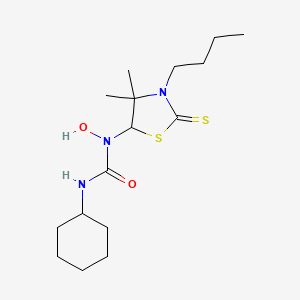
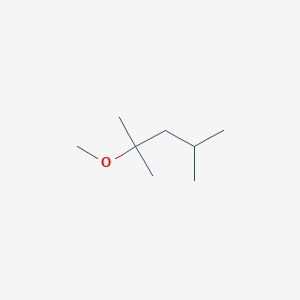
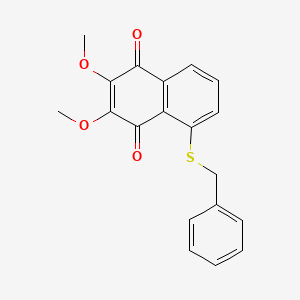
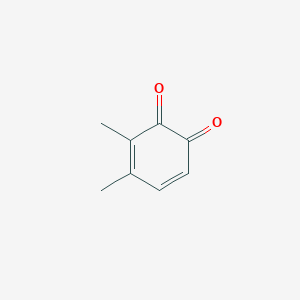
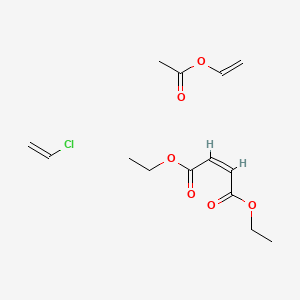
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

